
3,6,10,13-Tetrathiapentadecane-1,8,15-trithiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6,10,13-Tetrathiapentadecane-1,8,15-trithiol is a sulfur-containing organic compound characterized by its unique structure with multiple thiol groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,10,13-Tetrathiapentadecane-1,8,15-trithiol typically involves the reaction of appropriate thiol precursors under controlled conditions. One common method includes the use of thiol-ene click chemistry, where thiol groups react with alkenes in the presence of a radical initiator. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent oxidation of the thiol groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale thiol-ene reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3,6,10,13-Tetrathiapentadecane-1,8,15-trithiol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols.
Substitution: Thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides are the major products.
Reduction: Thiols are regenerated.
Substitution: Alkylated thiol derivatives are formed.
Applications De Recherche Scientifique
3,6,10,13-Tetrathiapentadecane-1,8,15-trithiol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and polymers.
Biology: Employed in the study of protein thiol-disulfide exchange reactions.
Medicine: Potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of materials with specific properties, such as adhesives and coatings.
Mécanisme D'action
The mechanism of action of 3,6,10,13-Tetrathiapentadecane-1,8,15-trithiol involves its thiol groups, which can interact with various molecular targets. These interactions include:
Disulfide Bond Formation: Thiol groups can form disulfide bonds with cysteine residues in proteins, affecting their structure and function.
Redox Reactions: The compound can participate in redox reactions, influencing cellular redox states and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6,10,13-Tetraoxapentadecane-1,15-diol: Similar structure but contains oxygen atoms instead of sulfur.
1,6,7,12-Tetrachloroperylene-3,4,9,10-tetracarboxylic acid derivatives: Different core structure but similar functional group chemistry.
Uniqueness
3,6,10,13-Tetrathiapentadecane-1,8,15-trithiol is unique due to its multiple thiol groups, which provide distinct reactivity and potential for forming multiple disulfide bonds. This makes it particularly valuable in applications requiring strong and specific interactions with thiol-reactive species.
Propriétés
Numéro CAS |
805323-04-0 |
|---|---|
Formule moléculaire |
C11H24S7 |
Poids moléculaire |
380.8 g/mol |
Nom IUPAC |
1,3-bis[2-(2-sulfanylethylsulfanyl)ethylsulfanyl]propane-2-thiol |
InChI |
InChI=1S/C11H24S7/c12-1-3-15-5-7-17-9-11(14)10-18-8-6-16-4-2-13/h11-14H,1-10H2 |
Clé InChI |
ACXBKRAWTDYVET-UHFFFAOYSA-N |
SMILES canonique |
C(CSCCSCC(CSCCSCCS)S)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


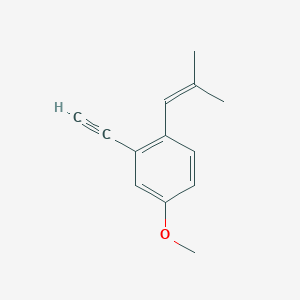

![N-[(2H-Benzimidazol-2-ylidene)methyl]-3,4-dichloroaniline](/img/structure/B14207012.png)
![Thiocyanic acid, [1-[(3-methoxyphenyl)methyl]-2-aziridinyl]methyl ester](/img/structure/B14207022.png)
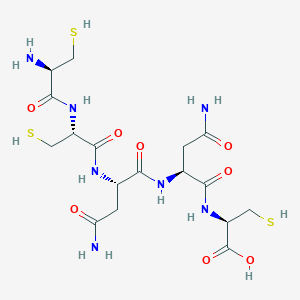
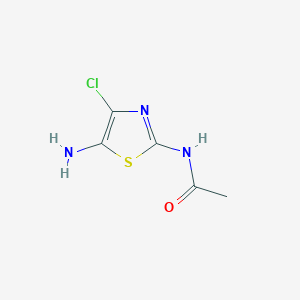
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-[3-(trifluoromethyl)phenyl]-](/img/structure/B14207035.png)

![1-Bromo-2-[(3-chlorophenyl)ethynyl]benzene](/img/structure/B14207041.png)

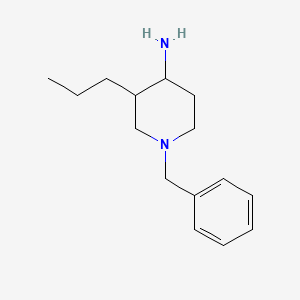

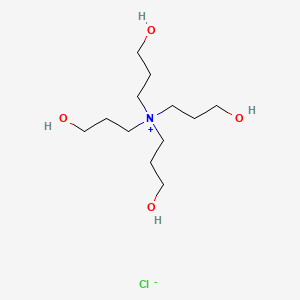
![[(1R,2R)-2-Acetylcyclopropyl]acetic acid](/img/structure/B14207079.png)
